2-[4-(3-{(R)-1-[4-(2-Aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl}-[1,2,4]oxadiazol-5-yl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide (BI 665915)
Compound Description: BI 665915 is a potent and selective five-lipoxygenase-activating protein (FLAP) inhibitor. [, ] It exhibits excellent FLAP binding potency (IC50 < 10 nM) and potent inhibition of leukotriene B4 (LTB4) synthesis in human whole blood (IC50 < 100 nM). [] BI 665915 also demonstrates favorable drug metabolism and pharmacokinetic properties across species, predicting low human clearance and a low risk for potential drug-drug interactions. [] A murine ex vivo whole blood study showed a linear dose-exposure relationship and dose-dependent inhibition of LTB4 production for BI 665915. []
Compound Description: Enders' Catalyst is known for its catalytic role in asymmetric benzoin condensations, Stetter reactions, the formation of chiral triazolinylidene ruthenium and rhodium complexes, and asymmetric hydrosilations. []
Relevance: Enders' catalyst, although utilizing a 1,2,4-triazole ring, is synthesized through a key intermediate that features a 1,3,4-oxadiazol-2-ium perchlorate. [] This synthesis route highlights the potential of oxadiazole-containing compounds as building blocks for other heterocyclic systems, including those relevant to the structure of 3,4-dimethyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide.
Compound Description: This compound serves as a crucial intermediate in the synthesis of various oxadiazolo[1,3,5]triazine, 1,2,4-triazolo, and thiadiazolo[1,3,4]oxadiazole derivatives. []
Compound Description: This compound serves as a starting material for the synthesis of fluorine-substituted 1,2,4-triazinones, some of which exhibit promising anti-HIV-1 and CDK2 inhibitory activity. []
Compound Description: This compound is another precursor used in the synthesis of fluorine-substituted 1,2,4-triazinones. Some of the resulting compounds demonstrate potent anti-HIV-1 and CDK2 inhibitory activity. []
Compound Description: This compound exhibits moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis, although it shows low activity against cervical cancer cells (HeLa). []
Compound Description: This compound possesses antioxidant properties with an IC50 of 29 µM/L, comparable to that of Trolox. It also exhibits moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis. []
Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor that demonstrates potent pulmonary and systemic vasodilator effects in rats. [] It effectively decreases pulmonary arterial pressure, particularly when pulmonary vascular resistance is elevated by various factors like hypoxia, U46619, or nitric-oxide synthase inhibition. [] Chronic treatment with SB-772077-B attenuates monocrotaline-induced pulmonary hypertension, suggesting its potential therapeutic benefit in pulmonary hypertensive disorders. []
Compound Description: Bay 60-7550 is a phosphodiesterase-2 (PDE2) inhibitor that increases basal and stimulated cGMP levels in rat cortical neurons. [] It also demonstrates anxiolytic effects in mice, reversing the anxiogenic impact of restraint stress and producing anxiolytic-like behavior in non-stressed mice. [] These anxiolytic effects are attributed to increased cGMP signaling mediated by Bay 60-7550, suggesting its potential as a novel therapeutic target for anxiety disorders. []
Compound Description: ND7001 is another PDE2 inhibitor that elevates basal and stimulated cGMP levels in rat cortical neurons, contributing to its anxiolytic effects in mice. [] Similar to Bay 60-7550, ND7001 counteracts the anxiogenic effects of restraint stress and induces anxiolytic behavior in non-stressed mice, emphasizing the potential of PDE2 inhibition as a therapeutic approach for anxiety disorders. []
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one
Compound Description: This compound acts as a guanylyl cyclase inhibitor and can antagonize the anxiolytic effects induced by PDE2 inhibitors or NO donors. []
Compound Description: CP 94,253 acts as a 5-HT1B receptor agonist, demonstrating similar effects to RU 24969 in enhancing cocaine reinforcement. [] It reduces cocaine self-administration and increases the highest completed ratio on a progressive ratio schedule of reinforcement, indicating its ability to potentiate the reinforcing properties of cocaine. [] Similar to RU 24969, CP 94,253 alone does not maintain self-administration behavior. []
Compound Description: CP 93,129 is another 5-HT1B receptor agonist that potentiates cocaine reinforcement, further supporting the role of 5-HT1B receptors in modulating the effects of cocaine. []
Compound Description: GR 127,935 acts as a 5-HT1B/1D receptor partial agonist, capable of blocking the effects of other 5-HT1B receptor agonists like CP 94,253. [, , ] It demonstrates antagonistic properties at 5-HT1B/1D receptors, providing a tool for studying the involvement of these receptors in various behavioral and physiological processes. [, , ]
Compound Description: p-MPPI acts as a 5-HT1A receptor antagonist, providing a tool for selectively blocking the effects of 5-HT1A receptor activation. [, ]
Compound Description: SEW2871 acts as a sphingosine-1-phosphate receptor 1 (S1P1) agonist. [] In a mouse model of cecal ligation and puncture-induced sepsis, SEW2871 improved renal microvascular permeability and restored capillary perfusion when administered even after the onset of injury. [] This suggests its potential as an adjunct therapy for sepsis-induced acute kidney injury. []
Compound Description: JTE-013 is an S1P2 antagonist. [] In a mouse model of cecal ligation and puncture-induced sepsis, JTE-013 produced a partial reduction in renal microvascular permeability but did not improve capillary perfusion. []
Compound Description: This compound serves as a key intermediate for synthesizing various heterocyclic compounds, including Schiff's bases, thiosemicarbazides, and pyrazole derivatives. []
Compound Description: This compound is an N-phenylethyl-benzamide derivative isolated from Swinglea glutinosa. [] It exhibits moderate non-selective cytotoxic activity against various cancer cell lines, including human lung carcinoma (COR-L23), human breast adenocarcinoma (MCF7), and human melanoma (C32). []
Compound Description: This compound is another N-phenylethyl-benzamide derivative isolated from Swinglea glutinosa. [] It also exhibits moderate non-selective cytotoxic activity against various cancer cell lines. []
2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-3,8-dimethyl-4(3H)-quinazolinone (Degradate 1 of Chlorantraniliprole)
Compound Description: This compound is a nonpolar degradation product identified during the pyrolysis of chlorantraniliprole in tobacco. [] It represents a significant portion of the applied radioactivity in both [pyrazole carbonyl-(14)C] and [benzamide carbonyl-(14)C]-chlorantraniliprole cigarettes. []
5-Bromo-N-methyl-1H-pyrazole-3-carboxamide (Degradate 2 of Chlorantraniliprole)
Compound Description: This polar degradate is identified in the filter extracts of [pyrazole carbonyl-(14)C]-chlorantraniliprole cigarettes after pyrolysis. []
2,6-Dichloro-4-methyl-11H-pyrido[2,1-b]quinazolin-11-one (Degradate 3 of Chlorantraniliprole)
Compound Description: This nonpolar degradate is found exclusively in [benzamide carbonyl-(14)C]-treated cigarettes after chlorantraniliprole pyrolysis. []
Compound Description: IVa is a ring cleavage and recyclization product obtained from the reaction of N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]quinazolin-4-yl)acetamidine with hydroxylamine hydrochloride. []
Compound Description: IVb is a ring cleavage and recyclization product formed from the reaction of p-chloro-N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]quinazolin-4-yl)benzamidine with hydroxylamine hydrochloride. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.